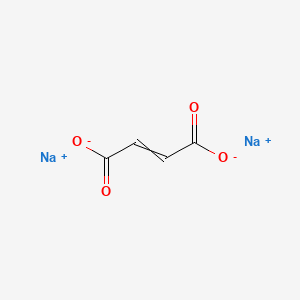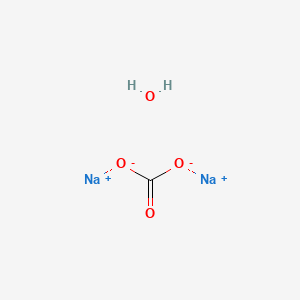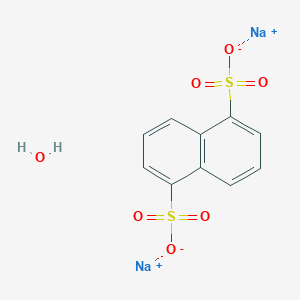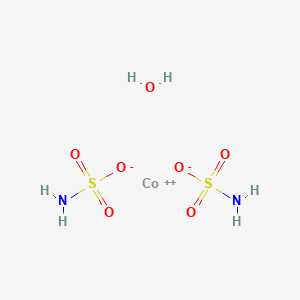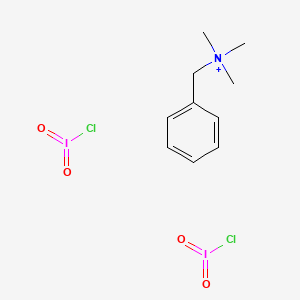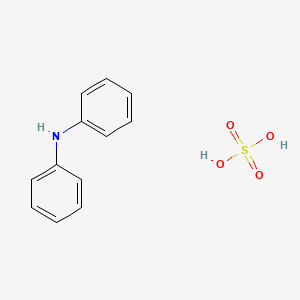
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Vue d'ensemble
Description
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is an organophosphorus compound widely used in organometallic chemistry. This compound is known for its role as a ligand, which means it can form complexes with metal ions. It is a colorless crystalline solid that is soluble in organic solvents such as ether and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate can be synthesized through the reaction of 1,3-bis(dicyclohexylphosphino)propane with tetrafluoroboric acid. The reaction typically involves the following steps:
- Dissolving 1,3-bis(dicyclohexylphosphino)propane in an appropriate solvent.
- Adding tetrafluoroboric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coupling Reactions: Palladium or nickel catalysts are often employed along with appropriate bases and solvents
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products depending on the specific reaction
Applications De Recherche Scientifique
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and in various catalytic processes.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate involves its ability to act as a ligand and form complexes with metal ions. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes. The compound interacts with metal centers through its phosphorus atoms, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Ethylenebis(diphenylphosphine)
- 1,4-Bis(dicyclohexylphosphino)butane
Uniqueness
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is unique due to its specific steric and electronic properties, which make it highly effective in various catalytic processes. Its ability to form stable complexes with a wide range of metal ions and its high selectivity in reactions set it apart from other similar compounds .
Propriétés
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747937 | |
| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002345-50-7 | |
| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



